molecular formula C11H14O3 B6319032 [3-(4-Methoxyphenyl)oxetan-3-yl]methanol CAS No. 1620017-19-7

[3-(4-Methoxyphenyl)oxetan-3-yl]methanol

Cat. No.: B6319032
CAS No.: 1620017-19-7
M. Wt: 194.23 g/mol
InChI Key: YNOPWPXXZMQFQH-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)oxetan-3-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with an appropriate oxetane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.

Major Products Formed:

  • Oxidation of this compound typically yields aldehydes or ketones.
  • Reduction reactions produce alcohols or other reduced forms.
  • Substitution reactions result in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[3-(4-Methoxyphenyl)oxetan-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

  • [3-(4-Hydroxyphenyl)oxetan-3-yl]methanol
  • [3-(4-Methylphenyl)oxetan-3-yl]methanol
  • [3-(4-Chlorophenyl)oxetan-3-yl]methanol

Comparison: Compared to its analogs, [3-(4-Methoxyphenyl)oxetan-3-yl]methanol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-4-2-9(3-5-10)11(6-12)7-14-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPWPXXZMQFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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